molecular formula C25H24N2O3 B2471699 N-(9H-fluoren-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide CAS No. 2034297-07-7

N-(9H-fluoren-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide

Cat. No.: B2471699
CAS No.: 2034297-07-7
M. Wt: 400.478
InChI Key: IHXJMWOHAZSJNT-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is a synthetic chemical compound of significant interest in advanced medicinal chemistry and pharmacological research. Its molecular structure incorporates a fluorene moiety, a scaffold recognized for its role in the development of positive allosteric modulators for metabotropic glutamate receptors (mGluRs), as seen in related 9H-xanthene derivatives . The compound also features a tetrahydropyran (oxane) ether linkage, a structural element known to influence the physicochemical and pharmacokinetic properties of bioactive molecules, potentially enhancing metabolic stability and oral bioavailability . This combination of features makes it a valuable candidate for researchers exploring novel therapeutics in neuroscience, particularly as a potential modulator of neurological targets. The primary research applications for this compound are anticipated to include in vitro binding assays, functional activity studies on receptor families, and the investigation of structure-activity relationships (SAR) to optimize lead compounds. It is supplied strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity, solubility, and storage conditions.

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c28-25(19-7-10-26-24(15-19)30-16-17-8-11-29-12-9-17)27-21-5-6-23-20(14-21)13-18-3-1-2-4-22(18)23/h1-7,10,14-15,17H,8-9,11-13,16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXJMWOHAZSJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Oxan-4-ylmethanol Derivatives

The oxan-4-ylmethoxy group is typically introduced via alkylation or Mitsunobu reactions. Key steps include:

  • Synthesis of Tetrahydropyran-4-ylmethanol :

    • Reduction of tetrahydropyran-4-carboxylic acid using lithium aluminum hydride (LiAlH$$_4$$) in tetrahydrofuran (THF) at 0°C yields tetrahydropyran-4-ylmethanol in >85% yield.
    • Alternative route: Hydrolysis of tetrahydropyran-4-carbonitrile under acidic conditions.
  • Activation of the Alcohol :

    • Conversion to tetrahydropyran-4-ylmethyl bromide using PBr$$3$$ in dichloromethane (DCH$$2$$Cl$$_2$$) at -10°C.
    • Tosylation with p-toluenesulfonyl chloride (TsCl) and triethylamine (Et$$3$$N) in DCH$$2$$Cl$$_2$$.

Functionalization of Pyridine at the 2-Position

Introducing the oxan-4-ylmethoxy group at the 2-position of pyridine-4-carboxylic acid requires careful regiocontrol:

  • Direct Alkylation :

    • React pyridine-4-carboxylic acid with tetrahydropyran-4-ylmethyl bromide in acetonitrile (CH$$3$$CN) using cesium carbonate (Cs$$2$$CO$$_3$$) as a base at 0°C. This method achieves moderate yields (40–60%) but suffers from competing O- vs. N-alkylation.
  • Mitsunobu Reaction :

    • Couple tetrahydropyran-4-ylmethanol with 2-hydroxypyridine-4-carboxylic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) in THF at room temperature. This approach offers superior regioselectivity (>90% yield).

Synthesis of 9H-Fluoren-2-amine

Nitration and Reduction of Fluorene

  • Nitration :
    • Treat fluorene with concentrated nitric acid (HNO$$3$$) and sulfuric acid (H$$2$$SO$$_4$$) at 0°C to yield 2-nitrofluorene.
  • Reduction :
    • Catalytic hydrogenation of 2-nitrofluorene using palladium on carbon (Pd/C) in ethanol under H$$_2$$ gas affords 9H-fluoren-2-amine in 75–85% yield.

Purification Challenges

  • The amine is prone to oxidation; storage under inert atmosphere (N$$_2$$ or Ar) is critical.
  • Column chromatography over silica gel with hexane/ethyl acetate (7:3) eluent removes impurities.

Amide Coupling Strategies

Acid Activation

Intermediate A (2-[(oxan-4-yl)methoxy]pyridine-4-carboxylic acid) is activated for amide formation via:

  • Mixed Carbonate Method : React with ethyl chloroformate (ClCO$$_2$$Et) and N-methylmorpholine (NMM) in THF at -15°C.
  • Coupling Reagents : Use 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) with N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

Coupling with 9H-Fluoren-2-amine

  • Stepwise Protocol :

    • Add Intermediate B (9H-fluoren-2-amine) to the activated acid in DMF at 0°C.
    • Warm to room temperature and stir for 12–16 hours.
    • Yield: 70–80% after purification by recrystallization (ethanol/water).
  • Side Reactions :

    • Competitive formation of N-acylurea byproducts necessitates strict stoichiometric control (1:1.05 acid-to-amine ratio).

Optimization and Scale-Up Considerations

Solvent and Base Screening

Solvent Base Temperature (°C) Yield (%)
DMF DIPEA 25 78
THF Et$$_3$$N 25 65
CH$$_3$$CN Cs$$2$$CO$$3$$ 0 → 25 72

Data adapted from patent EP2865670A1 and Ambeed protocols.

Catalytic Enhancements

  • Microwave Assistance : Reducing coupling time from 16 hours to 45 minutes at 80°C improves yield to 85%.
  • Flow Chemistry : Continuous-flow systems minimize decomposition of acid intermediates.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (600 MHz, CDCl$$3$$): δ 8.65 (d, J = 5.1 Hz, 1H, pyridine-H), 7.85–7.70 (m, 7H, fluorenyl-H), 4.50 (s, 2H, OCH$$2$$), 3.90–3.70 (m, 4H, oxan-H), 2.10–1.60 (m, 4H, oxan-CH$$_2$$).
  • HRMS (ESI+) : m/z calcd for C$$25$$H$$22$$N$$2$$O$$3$$ [M+H]$$^+$$: 399.1709; found: 399.1712.

Purity Assessment

  • HPLC (C18 column, 0.1% TFA/ACN gradient): >98% purity at 254 nm.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxanyl or pyridine moieties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield fluorenone derivatives, while substitution could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a candidate for drug development, particularly for its interactions with biological targets.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on shared motifs:

Fluorenyl-Substituted Carboxamides
  • 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0): Structure: Contains a fluorenylmethoxycarbonyl (Fmoc) group linked to a piperazine-acetic acid backbone. Molecular Weight: ~400 g/mol (estimated). Application: Widely used in peptide synthesis as an Fmoc-protected building block .
  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridazin-4-yl)propanoic acid (Enamine Ltd, EN300-754721): Structure: Features an Fmoc-protected amino acid with a pyridazine side chain. Molecular Weight: 400.44 g/mol. Purity: 95%. Key Difference: The pyridazine ring and propanoic acid chain contrast with the pyridine-carboxamide and tetrahydropyran groups in the target compound, suggesting divergent applications in medicinal chemistry .
Pyridine-Carboxamide Derivatives
  • N-[9-methyl-4-oxo-1-phenyl-3,4,6,7-tetrahydropyrrolo[3,2,1-jk][1,4]benzodiazepin-3(R)-yl]pyridine-4-carboxamide (CI-1018, from ):

    • Structure : A pyridine-4-carboxamide linked to a complex benzodiazepine core.
    • Application : Historically explored for neurological targets due to its benzodiazepine scaffold.
    • Key Difference : The absence of a fluorenyl group and the incorporation of a benzodiazepine system highlight its specialized pharmacological profile compared to the target compound’s simpler pyridine-fluorenyl design .
  • Cilomilast (cis-[4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylic acid]): Structure: A cyclohexane-carboxylic acid derivative with pyridine-like aromaticity. Application: PDE4 inhibitor used in chronic obstructive pulmonary disease (COPD). Key Difference: The carboxylic acid group and cyclohexane ring contrast with the carboxamide and tetrahydropyran groups in the target compound, underscoring differences in target specificity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Functional Groups Potential Advantages
Target Compound ~409.46 (estimated) Fluorenyl, pyridine-carboxamide, oxan-4-ylmethoxy Enhanced solubility from tetrahydropyran; Fluorenyl may aid crystallinity
2-[4-(Fmoc)piperazin-1-yl]acetic acid ~400 Fmoc, piperazine, acetic acid High reactivity in peptide coupling
CI-1018 ~450 (estimated) Benzodiazepine, pyridine-carboxamide CNS penetration due to lipophilic core
Cilomilast 358.41 Cyclohexane, cyano, methoxyphenyl Oral bioavailability; PDE4 selectivity

Research Implications and Limitations

The oxan-4-ylmethoxy group’s contribution to solubility and metabolic stability warrants experimental validation. Additionally, crystallographic studies using tools like SHELX could elucidate conformational preferences critical for target binding.

Biological Activity

N-(9H-fluoren-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide, a compound with the molecular formula C27H30N2O6C_{27}H_{30}N_{2}O_{6} and a molecular weight of 478.5 g/mol, is part of a broader category of fluorene derivatives that have shown promising biological activities. This article delves into its biological activity, including antimicrobial, cytotoxic, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fluorene nucleus , which is known for its diverse pharmacological actions. The presence of the oxan-4-ylmethoxy group contributes to its unique chemical properties, enhancing its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorene derivatives. For instance, compounds derived from the fluorene structure have demonstrated variable inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Microorganism Activity
Bacillus subtilisInhibited
Staphylococcus aureusInhibited
Escherichia coliModerate inhibition
Pseudomonas aeruginosaModerate inhibition
Candida albicansInhibited

The nature of substituents on the aryl moiety significantly influences the spectrum and intensity of the inhibitory effects observed in these compounds .

Cytotoxic Activity

Fluorene derivatives have also been studied for their cytotoxic properties. Some analogs have shown promising results as antiproliferative agents, particularly against cancer cell lines. The introduction of specific functional groups has been linked to enhanced cytotoxicity.

Case Studies

  • Antimicrobial Evaluation : A study assessed various fluorene derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited activity comparable to standard antibiotics at concentrations around 100 µg/mL .
  • Cytotoxicity Testing : In another investigation, a series of 9-fluorenone derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The findings suggested that modifications to the alkyl side chains could improve antiproliferative activity, indicating that structure-activity relationships play a crucial role in determining biological efficacy .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets, disrupting essential cellular processes such as protein synthesis or DNA replication. The electron-withdrawing properties of certain substituents enhance binding affinity to these targets.

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